molecular formula C15H15ClN2O2 B2573174 2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide CAS No. 1385302-84-0

2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2573174
CAS No.: 1385302-84-0
M. Wt: 290.75
InChI Key: FVOOEQVWUJLALV-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide is a versatile chemical compound extensively used in scientific research due to its diverse applications. This compound exhibits remarkable properties that enable breakthroughs in various fields, including medicine, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. The pyridinethione is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and ethoxymethyl groups, to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution can produce a range of functionalized derivatives.

Scientific Research Applications

2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to particular proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting essential bacterial enzymes .

Comparison with Similar Compounds

    Pyridine Derivatives: Compounds like 2-chloro-N-arylacetamide and α-haloketones share structural similarities and exhibit comparable biological activities.

    Thienopyridine Derivatives: These compounds also possess a pyridine moiety and demonstrate similar antimicrobial properties.

Uniqueness: 2-Chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide stands out due to its specific ethoxymethyl substitution, which can enhance its solubility and biological activity compared to other pyridine derivatives. This unique structure allows for more targeted interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-chloro-N-[4-(ethoxymethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-10-11-5-7-12(8-6-11)18-15(19)13-4-3-9-17-14(13)16/h3-9H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVOOEQVWUJLALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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